Enhanced JAK2 Inhibitory Potency of an Optimized Derivative Over a Clinical Benchmark
Optimization of the 4-(2-furyl)pyrimidin-2-amine scaffold leads to a tetrahydrofuro[3,2-c]pyridine derivative (JAK2-IN-4) that exhibits an IC50 of 0.7 nM against JAK2. This potency is reported to be significantly greater than that of tofacitinib, a clinically approved pan-JAK inhibitor [1].
| Evidence Dimension | JAK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.7 nM (for optimized derivative JAK2-IN-4) |
| Comparator Or Baseline | Tofacitinib (IC50 value not quantified in this source, but described as 'higher') |
| Quantified Difference | >30-fold selectivity for JAK2 over JAK3 compared to tofacitinib; JAK2 potency is greater than tofacitinib . |
| Conditions | Biochemical kinase assay (JAK2 and JAK3) |
Why This Matters
Demonstrates the core scaffold's potential to generate ultra-potent JAK2 inhibitors with improved selectivity over a clinical benchmark, guiding procurement for high-sensitivity drug discovery programs.
- [1] Wang Y, Huang W, Xin M, et al. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. 2017;25(1):75-83. doi:10.1016/j.bmc.2016.10.011. (Data summary via GLPBio). View Source
